

Phenoxyacetyl Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Phenoxyacetyl chloride*

Cat. No.: *B1580938*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **phenoxyacetyl chloride**, a pivotal reagent in synthetic and medicinal chemistry. This document details its alternative names and synonyms, explores its critical role in the synthesis of key pharmaceutical compounds, and provides detailed experimental methodologies.

Alternative Names and Synonyms

Phenoxyacetyl chloride is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below for easy reference and to aid in literature searches.

Identifier Type	Identifier	Source
IUPAC Name	2-phenoxyacetyl chloride	PubChem[1]
CAS Number	701-99-5	Santa Cruz Biotechnology[2], Sigma-Aldrich[3]
Molecular Formula	C ₈ H ₇ ClO ₂	PubChem[1], Santa Cruz Biotechnology[2]
Linear Formula	C ₆ H ₅ OCH ₂ COCl	Sigma-Aldrich[3]
Synonym	Acetyl chloride, 2-phenoxy-	PubChem[1], Guidechem[4]
Synonym	Acetyl chloride, phenoxy-	PubChem[1], Fisher Scientific[5]
Synonym	Phenoxyacetic acid chloride	PubChem[1], Guidechem[4]
Synonym	Phenoxyacetyl chloride	PubChem[1], Fisher Scientific[5]
Synonym	Phenoxyethanoyl chloride	Guidechem[4], Amitychem[6]
Synonym	(Phenoxy)acetyl chloride	PubChem[1]
Synonym	2-Phenoxyacetylchloride	PubChem[1], Fisher Scientific[5]
Synonym	Phenoxyacetylchloride	PubChem[1], Fisher Scientific[5]
Registry Number	NSC 9808	PubChem[1], Guidechem[4]
EC Number	211-862-4	PubChem[1], Sigma-Aldrich[3]
Beilstein/REAXYS	607585	Sigma-Aldrich[3]
PubChem CID	69703	PubChem[1]
MDL Number	MFCD00000726	Sigma-Aldrich[3], Fisher Scientific[5]

Key Applications in Synthesis

Phenoxyacetyl chloride is a highly reactive acylating agent, making it a valuable intermediate in the synthesis of a wide range of organic molecules. Its most notable applications are in the pharmaceutical industry, particularly in the production of antibiotics and the protection of nucleosides during oligonucleotide synthesis.

Synthesis of β -Lactam Antibiotics

Phenoxyacetyl chloride is a crucial reagent in the synthesis of β -lactams, which form the core structure of many important antibiotics.^{[1][7]} A prominent example is the synthesis of phenoxyethylpenicillin (Penicillin V). The introduction of the phenoxyacetyl side chain onto the 6-aminopenicillanic acid (6-APA) nucleus confers greater stability in acidic environments compared to Penicillin G, allowing for oral administration.^{[7][8]}

Protection of Guanosine in RNA Synthesis

In the chemical synthesis of RNA, the functional groups of the nucleoside building blocks must be protected to prevent unwanted side reactions. **Phenoxyacetyl chloride** is used to protect the N²-amino group of guanosine.^[9] This protection is typically achieved after transient silylation of the guanosine hydroxyl groups.^[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving **phenoxyacetyl chloride**.

Protocol 1: Synthesis of Phenoxyacetyl Chloride from Phenoxyacetic Acid

This protocol describes the conversion of phenoxyacetic acid to **phenoxyacetyl chloride** using thionyl chloride, a common and efficient method for preparing acyl chlorides.^[8]

Materials:

- Phenoxyacetic acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or benzene

- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenoxyacetic acid. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) and placed in a fume hood.
- Solvent Addition: Add anhydrous dichloromethane or benzene to the flask to dissolve the phenoxyacetic acid.
- Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
- Reaction: Gently heat the reaction mixture to reflux (approximately 40°C for DCM or 80°C for benzene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO_2 and HCl).
- Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.
- Purification: The crude **phenoxyacetyl chloride** can be purified by fractional distillation under vacuum to yield the final product.

Protocol 2: Synthesis of Phenoxymethylpenicillin (Penicillin V)

This protocol outlines the acylation of 6-aminopenicillanic acid (6-APA) with **phenoxyacetyl chloride** to produce Penicillin V.^[7]

Materials:

- 6-Aminopenicillanic acid (6-APA)
- **Phenoxyacetyl chloride**
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et_3N) or another suitable base
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Preparation of 6-APA Solution: Suspend 6-aminopenicillanic acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Addition of Base: Cool the suspension in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring. Stir the mixture until the 6-APA dissolves.
- Acylation: Slowly add a solution of **phenoxyacetyl chloride** (1.05 equivalents) in anhydrous dichloromethane to the cooled 6-APA solution. Maintain the temperature below 5°C during the addition.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: N²-Protection of Guanosine

This protocol describes the protection of the exocyclic amino group of guanosine using **phenoxyacetyl chloride** following a transient silylation procedure.[\[9\]](#)

Materials:

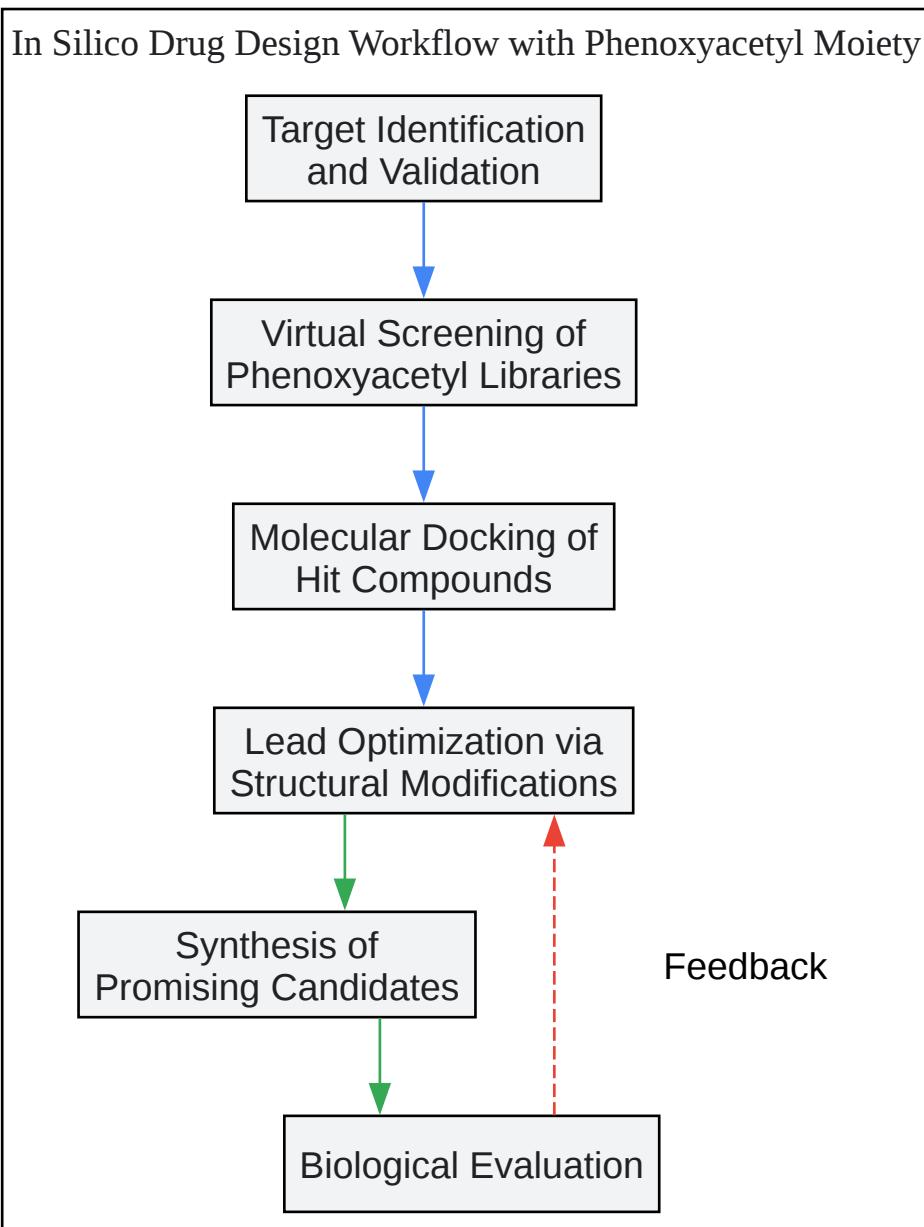
- Guanosine
- Anhydrous pyridine
- Chlorotrimethylsilane (TMSCl)
- **Phenoxyacetyl chloride**
- Round-bottom flask
- Magnetic stirrer and stir bar

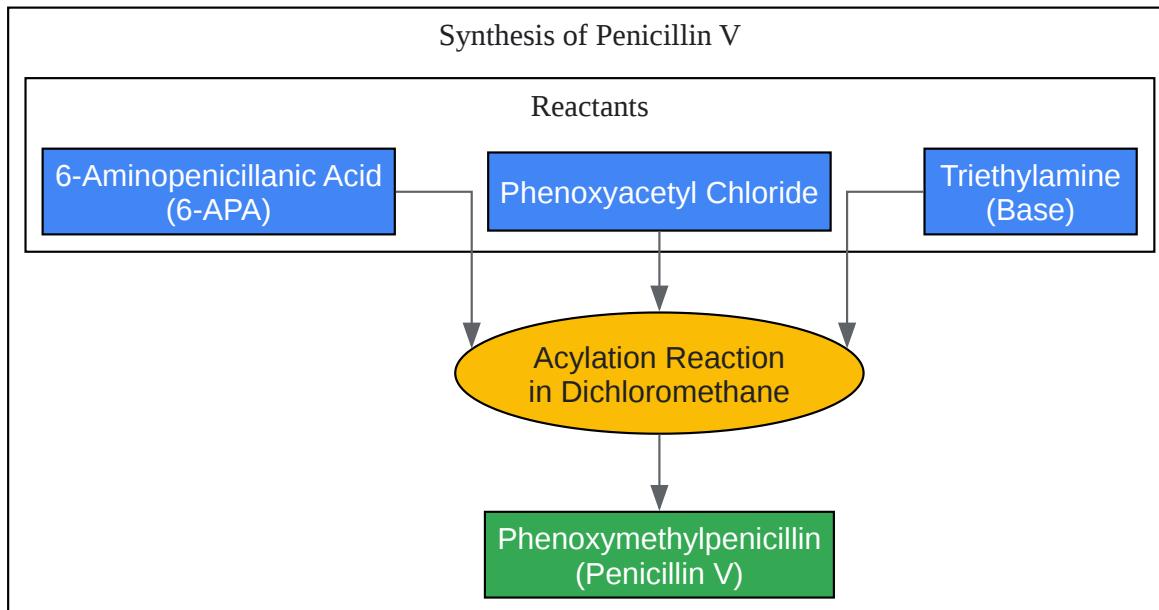
Procedure:

- Drying Guanosine: Dry the guanosine by co-evaporation with anhydrous pyridine.
- Silylation: Suspend the dried guanosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere. Add an excess of chlorotrimethylsilane dropwise and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the persilylated intermediate.
- Acylation: Cool the reaction mixture in an ice bath and slowly add **phenoxyacetyl chloride** (1.5-2.0 equivalents).
- Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
- Quenching: Quench the reaction by the slow addition of cold water.
- Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the N²-phenoxyacetyl guanosine derivative.

Visualizations

The following diagrams illustrate key workflows and reaction pathways involving **phenoxyacetyl chloride**.





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